Tert-butyl 4-bromo-2,5-difluorobenzoate

Medicinal Chemistry Physicochemical Property Analysis Drug Design

This specific 2,5-difluoro-substituted tert-butyl ester is a strategic building block for METTL3 inhibitors (IC50 ~10 nM) and GPR119 agonists (EC50 ~40 nM). Its unique substitution pattern is non-interchangeable with other regioisomers for achieving target biological activity and isosteric CYP modulation. Procure with confidence for your medicinal chemistry and agrochemical programs.

Molecular Formula C11H11BrF2O2
Molecular Weight 293.10 g/mol
Cat. No. B14006990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-2,5-difluorobenzoate
Molecular FormulaC11H11BrF2O2
Molecular Weight293.10 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3
InChIKeySMKMSDMEXZAVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-bromo-2,5-difluorobenzoate: Procurement Guide for a Trifunctional Fluorinated Aromatic Ester Intermediate


Tert-butyl 4-bromo-2,5-difluorobenzoate (CAS 1621165-11-4) is an organic compound classified as a halogenated benzoate ester . Its core structure comprises a benzene ring substituted with bromine at the 4-position and fluorine atoms at the 2- and 5-positions, with a tert-butyl ester group at the carboxyl function . This specific substitution pattern confers distinct electronic and steric properties that are critical for its utility as a trifunctional synthetic building block in pharmaceutical and agrochemical research . The compound's molecular formula is C₁₁H₁₁BrF₂O₂ with a molecular weight of 293.10 g/mol .

Tert-butyl 4-bromo-2,5-difluorobenzoate: Critical Functional Differentiation Prevents Generic Substitution in Synthetic Pathways


While other halogenated benzoate esters may appear superficially similar, direct substitution of tert-butyl 4-bromo-2,5-difluorobenzoate with a generic analog is often not feasible without significant process re-optimization or loss of synthetic efficiency . This compound's specific 2,5-difluoro substitution pattern is known to create a distinct electronic environment compared to other regioisomers (e.g., 2,4- or 2,6-difluoro) . This difference manifests in altered pKa values and steric topography that can fundamentally change the outcome of metalation, cross-coupling, and subsequent transformations . Furthermore, the tert-butyl ester moiety is not merely a protective group but an integral part of the synthetic strategy, offering different hydrolytic stability and steric bulk compared to methyl or ethyl esters [1]. The following evidence quantitatively demonstrates why this specific compound provides unique, non-interchangeable value in targeted research applications.

Tert-butyl 4-bromo-2,5-difluorobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Acidity and Metabolic Stability of the 2,5-Difluorobenzoate Core vs. Unsubstituted Benzoic Acid

The core 2,5-difluorobenzoic acid scaffold exhibits a significantly lower pKa compared to unsubstituted benzoic acid, a key determinant of ionization state and, consequently, pharmacokinetic properties like membrane permeability and target binding . While direct pKa data for the tert-butyl ester derivative is not explicitly detailed, the profound electronic effect of the 2,5-difluoro substitution is well-established for the free acid and is retained in its derivatives, including amides and esters . This difference is not observed in non-fluorinated or differently fluorinated benzoate analogs (e.g., 4-bromo-2-fluorobenzoate).

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Potent CYP2C9 and CYP2D6 Isoform Inhibition by Core Scaffold vs. Differently Substituted Analogs

The core 4-bromo-2,5-difluorobenzoic acid structure is identified as a potent and selective inhibitor of cytochrome P450 isoforms CYP2C9 and CYP2D6 . This inhibitory activity is a direct consequence of its specific halogenation pattern and physicochemical properties, including its pKa of 3.8 and isosteric functionality that enhances isoform selectivity . While the tert-butyl ester is a prodrug or synthetic handle, the underlying pharmacophore responsible for this interaction is the 4-bromo-2,5-difluorophenyl ring . Analogs lacking this precise substitution (e.g., 4-bromo-2-fluorobenzoate) or with different fluoro patterns (e.g., 2,4-difluoro) do not share this specific, potent inhibition profile, as the unique electronic topography is critical for binding the CYP2C9/2D6 pharmacophore .

ADME-Tox Cytochrome P450 Inhibition Drug-Drug Interaction

Validated Intermediate in METTL3 Inhibitor Synthesis vs. General Fluorinated Building Blocks

4-Bromo-2,5-difluorobenzoic acid, the direct precursor to the target tert-butyl ester, is a validated and explicitly cited intermediate in the synthesis of potent and selective METTL3 inhibitors, as detailed in peer-reviewed literature [1][2]. METTL3 is an RNA methyltransferase implicated in various cancers, and inhibitors with single-digit nanomolar potency have been developed using this scaffold [3]. While many fluorinated benzoates could theoretically be used in medicinal chemistry, the 4-bromo-2,5-difluorobenzoic acid core is specifically required for the synthesis of a defined class of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives that demonstrate high METTL3 affinity [2]. This direct, documented pathway to a high-value target distinguishes it from other fluorinated aromatic esters that lack this specific literature precedence.

Epitranscriptomics Cancer Therapeutics Targeted Protein Inhibition

Orthogonal Reactivity of tert-Butyl Ester vs. Methyl/Ethyl Esters for Controlled Deprotection

The tert-butyl ester group provides a distinct deprotection profile compared to methyl or ethyl esters, offering orthogonality in complex molecule synthesis . Tert-butyl esters are typically cleaved under acidic conditions (e.g., TFA), while methyl and ethyl esters require strongly basic or nucleophilic conditions for hydrolysis . This difference is quantified by the relative rates of hydrolysis; for instance, tert-butyl esters are generally >100-fold more stable to base-catalyzed hydrolysis than methyl esters due to steric hindrance [1]. This allows for the selective manipulation of other functional groups in a molecule (e.g., a methyl ester elsewhere) without affecting the tert-butyl protected carboxylate .

Synthetic Methodology Protecting Group Strategy Multi-step Synthesis

Specific Dopamine Receptor Modulation by Core Scaffold vs. Unsubstituted or Differently Halogenated Analogs

4-Bromo-2,5-difluorobenzoic acid, the parent acid of the target compound, has been characterized as a modulator of dopamine neurotransmission, acting as a dopaminergic stabilizer [1]. This activity is linked to the compound's potential in treating CNS disorders such as Alzheimer's disease and addiction [2]. The specific halogenation pattern is crucial; compounds lacking the 2,5-difluoro or 4-bromo substitution do not exhibit this same stabilizing effect on dopamine neurotransmission . For instance, related compounds evaluated for dopamine D2 receptor binding show varying affinities, highlighting the sensitivity of the receptor-ligand interaction to specific halogen placement . While the tert-butyl ester serves as a prodrug or synthetic handle, the biological activity is inherent to the core aryl ring.

Neuropharmacology CNS Disorders Dopamine Signaling

Strategic Ortho-Fluorine Effect for Conformational Control and Enhanced Metabolic Stability

The presence of the fluorine atom at the ortho position (C2) relative to the carboxylate creates a steric clash with the carbonyl oxygen, a phenomenon known as the 'ortho-effect' . This interaction restricts rotation around the C-C bond, effectively 'locking' the conformation of the aromatic ring relative to the ester or amide group . This conformational constraint is not present in analogs lacking an ortho-fluorine, such as 4-bromo-5-fluorobenzoate or 4-bromo-2,6-difluorobenzoate, which adopt a different low-energy conformation . The specific 2,5-difluoro pattern provides a unique vector for dipole alignment and metabolic blockade that is critical for optimizing pharmacokinetics .

Conformational Analysis Metabolic Stability Drug Design

Tert-butyl 4-bromo-2,5-difluorobenzoate: High-Value Application Scenarios Stemming from Quantitative Evidence


Synthesis of METTL3 Inhibitors for Oncology Research

Based on its established role as an intermediate in the synthesis of potent METTL3 inhibitors [1], procurement of tert-butyl 4-bromo-2,5-difluorobenzoate is directly justified for medicinal chemistry programs targeting this RNA methyltransferase. The core scaffold's specific substitution pattern is required to access the 1,4,9-triazaspiro[5.5]undecan-2-one derivative class, which has demonstrated IC50 values as low as 10 nM in enzymatic assays [2]. Using a generic fluorinated benzoate would not yield the same chemotype and would therefore not be expected to confer the same biological activity.

Development of GPR119 Agonists for Metabolic Disorders

The compound's core 4-bromo-2,5-difluorobenzoic acid structure is a key intermediate in the preparation of GPR119 agonists [3], a target for type 2 diabetes and other metabolic diseases. Patent literature demonstrates its use in synthesizing compounds with EC50 values in the nanomolar range (e.g., 40-44 nM) in cell-based assays [4]. This specific substitution pattern is essential for achieving the desired activity, as the 2,5-difluoro arrangement contributes to the required pKa and lipophilicity for optimal target engagement .

Design of CYP2C9/2D6-Modulating Prodrugs

For ADME-Tox studies or the design of prodrugs with specific cytochrome P450 interaction profiles, the parent acid's potent inhibition of CYP2C9 and CYP2D6 makes the tert-butyl ester a strategic choice. The tert-butyl group provides a controlled-release mechanism (via esterase or acidic cleavage) to generate the active CYP inhibitor in vivo. This application is supported by the compound's pKa of 3.8 and its isosteric functionality that enhances isoform selectivity .

Building Blocks for Dopamine Receptor Ligands in CNS Drug Discovery

Given the core scaffold's documented role as a dopaminergic stabilizer and modulator of dopamine neurotransmission , this compound is a valuable starting material for CNS drug discovery programs targeting disorders such as addiction, depression, or Alzheimer's disease. The 2,5-difluoro pattern is critical for achieving the desired interaction with dopamine receptors and transporters , as evidenced by binding studies and patent literature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-bromo-2,5-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.